molecular formula C12H11FO4 B8407715 3-Fluoro-4-phenyl-2,4-dioxobutanoic acid ethyl ester

3-Fluoro-4-phenyl-2,4-dioxobutanoic acid ethyl ester

Cat. No. B8407715
M. Wt: 238.21 g/mol
InChI Key: KNNHYZBRMACMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622471B2

Procedure details

1.0 M Lithium bis(trimethylsilyl)amide in tetrahydrofuran (13 mL) was added dropwise to α-fluoroacetophenone (1.64 g) in tetrahydrofuran (35 mL) at α-78° C., followed by stirring for 45 minutes. Diethyl oxalate (1.77 mL) was added to the reaction mixture, followed by stirring for 30 minutes. The mixture was further stirred at 0° C. for 1 hour. The resultant mixture was neutralized with 1M aqueous solution of hydrochloric acid. The reaction mixture was partitioned between water and chloroform. Subsequently, the aqueous layer was extracted with chloroform. The organic layers were combined, and washed with saturated brine, and then dried over sodium sulfate anhydrate. The mixture was subjected to filtration, and the solvent was evaporated under reduced pressure, to thereby give 3-fluoro-4-phenyl-2,4-dioxobutanoic acid ethyl ester as an oily substance (0.753 g, 27%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[F:11][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14].[C:21](OCC)(=[O:27])[C:22]([O:24][CH2:25][CH3:26])=[O:23].Cl>O1CCCC1>[CH2:25]([O:24][C:22](=[O:23])[C:21](=[O:27])[CH:12]([F:11])[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
1.64 g
Type
reactant
Smiles
FCC(=O)C1=CC=CC=C1
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was further stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and chloroform
EXTRACTION
Type
EXTRACTION
Details
Subsequently, the aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
The mixture was subjected to filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)OC(C(C(C(=O)C1=CC=CC=C1)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.